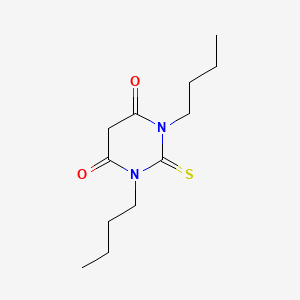

1,3-Dibutyl-2-thiobarbituric acid

Beschreibung

BenchChem offers high-quality 1,3-Dibutyl-2-thiobarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibutyl-2-thiobarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFBSDIDVPDZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068955 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54443-89-9 | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1,3-Dibutyl-2-thiobarbituric acid

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibutyl-2-thiobarbituric Acid

Introduction: A Versatile Heterocycle in Modern Chemistry

1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a heterocyclic compound belonging to the thiobarbiturate family. Structurally, it is a derivative of barbituric acid where the oxygen atom at the second position of the pyrimidine ring is replaced by a sulfur atom, and the nitrogen atoms at positions 1 and 3 are substituted with butyl groups.[1] This modification imparts unique chemical properties, making DBTB a compound of significant interest. Its primary application lies in analytical chemistry as a highly effective derivatization reagent, particularly for the sensitive and specific detection of nicotine and its metabolites in biological samples.[1] The reaction, a variation of the König reaction, forms a colored product, enabling quantitative analysis crucial for clinical and toxicological studies.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent analytical characterization of 1,3-Dibutyl-2-thiobarbituric acid. It is designed for researchers, chemists, and professionals in drug development who require a reliable and well-documented protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: The Synthetic Pathway to 1,3-Dibutyl-2-thiobarbituric Acid

The most robust and widely adopted method for synthesizing 1,3-Dibutyl-2-thiobarbituric acid is a base-catalyzed condensation reaction. This approach involves the cyclization of two key precursors: N,N'-dibutylthiourea and diethyl malonate . The choice of a strong base, typically sodium ethoxide prepared in situ, is critical for driving the reaction to completion.

Causality of the Synthetic Strategy

The reaction mechanism hinges on the generation of a potent nucleophile from a relatively weak acidic proton source. Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[2] The strong base, sodium ethoxide, readily deprotonates the central carbon of diethyl malonate, forming a resonance-stabilized carbanion (enolate). This enolate is a powerful nucleophile that subsequently attacks one of the electrophilic carbonyl-like carbons of the N,N'-dibutylthiourea. An intramolecular cyclization follows, culminating in the formation of the stable six-membered thiobarbiturate ring after acidification. This classic approach is favored for its high efficiency and the relative accessibility of the starting materials.

Precursor Synthesis: N,N'-Dibutylthiourea

A prerequisite for the main synthesis is the availability of N,N'-dibutylthiourea. This starting material can be synthesized through several routes, with a common method being the reaction of n-butylamine with carbon disulfide, often facilitated by a catalyst like alumina.[3]

Visualizing the Synthetic Workflow

The overall process, from the preparation of the base to the final purified product, can be visualized as a multi-stage workflow.

Caption: Experimental workflow for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

N,N'-Dibutylthiourea (MW: 188.33 g/mol )[4]

-

Diethyl malonate (MW: 160.17 g/mol )[2]

-

Sodium metal (MW: 22.99 g/mol )

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place 150 mL of absolute ethanol. Carefully add 2.76 g (0.12 mol) of freshly cut sodium metal in small pieces under an inert atmosphere (e.g., Nitrogen). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved completely. Allow the resulting sodium ethoxide solution to cool to near room temperature.[5][6]

-

Reaction Mixture Assembly: To the prepared sodium ethoxide solution, add 18.84 g (0.10 mol) of N,N'-dibutylthiourea, followed by the slow addition of 16.8 mL (17.62 g, 0.11 mol) of diethyl malonate. The molar ratio of N,N'-dibutylthiourea to diethyl malonate to sodium ethoxide should be approximately 1:1.1:1.2.

-

Condensation: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 to 8 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in approximately 200 mL of cold deionized water.

-

Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white to off-white precipitate of the crude product will form.[5]

-

-

Purification and Drying:

-

Collect the crude 1,3-Dibutyl-2-thiobarbituric acid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Visualizing the Chemical Reaction

Caption: Condensation reaction for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid.

Part 2: Comprehensive Characterization of the Synthesized Product

Following a successful synthesis, rigorous characterization is imperative to confirm the structure, identity, and purity of the final compound. A multi-technique approach, combining physicochemical measurements with spectroscopic analysis, provides a self-validating system of evidence.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Quantitative Data Summary: Physicochemical Properties

The fundamental properties of 1,3-Dibutyl-2-thiobarbituric acid are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀N₂O₂S | [7] |

| Molecular Weight | 256.36 g/mol | [7] |

| Appearance | White to yellowish crystalline solid | [3] |

| Melting Point | 61-63 °C | [7] |

| IUPAC Name | 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | [1] |

Spectroscopic Characterization Protocols

1. Infrared (IR) Spectroscopy

-

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The frequency of absorption is characteristic of the bond type and its chemical environment, making it an excellent tool for identifying functional groups.

-

Methodology: A small sample of the dried product is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Data & Interpretation: The IR spectrum of 1,3-Dibutyl-2-thiobarbituric acid is expected to show characteristic absorption bands. While the exact positions can vary slightly, the key peaks should appear in the following regions:

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the butyl chains.

-

~1700-1650 cm⁻¹: Strong C=O stretching (amide I band) from the two carbonyl groups in the ring.[8]

-

~1350-1250 cm⁻¹: C-N stretching vibrations.

-

~1200-1050 cm⁻¹: C=S stretching (thioamide band). The thione group's absorption can be complex and may be coupled with other vibrations.[8][9]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle & Causality: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field. The chemical shift, integration, and splitting pattern of NMR signals reveal the electronic environment, number, and connectivity of atoms.

-

Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.

-

Expected Data & Interpretation:

-

¹H NMR:

-

δ ~3.8-4.2 ppm (triplet, 4H): Protons of the two methylene groups directly attached to the nitrogen atoms (-N-CH₂ -CH₂-).

-

δ ~3.5-3.7 ppm (singlet, 2H): Protons of the active methylene group in the pyrimidine ring (-CO-CH₂ -CO-).

-

δ ~1.5-1.8 ppm (multiplet, 4H): Protons of the second methylene group in the butyl chains (-CH₂-CH₂ -CH₂-).

-

δ ~1.2-1.5 ppm (multiplet, 4H): Protons of the third methylene group in the butyl chains (-CH₂-CH₂ -CH₃).

-

δ ~0.9-1.0 ppm (triplet, 6H): Protons of the terminal methyl groups of the two butyl chains (-CH₂-CH₃ ).

-

-

¹³C NMR:

-

δ ~175-185 ppm: Carbon of the thione group (C =S).

-

δ ~160-170 ppm: Carbons of the two carbonyl groups (C =O).

-

δ ~40-50 ppm: Carbons of the methylene groups attached to nitrogen (C H₂-N) and the methylene carbon in the ring (-CO-C H₂-CO-).

-

δ ~10-35 ppm: The remaining three carbons of each butyl chain.

-

-

3. Mass Spectrometry (MS)

-

Principle & Causality: Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.

-

Methodology: A dilute solution of the sample is introduced into the mass spectrometer (e.g., using Electrospray Ionization, ESI).

-

Expected Data & Interpretation: The mass spectrum should display a prominent molecular ion peak (M+) or a protonated molecular peak ([M+H]⁺).

-

Expected m/z: 256.13 (for C₁₂H₂₀N₂O₂S), confirming the molecular formula and successful synthesis of the target compound.

-

Conclusion

This technical guide has detailed a reliable and well-established pathway for the synthesis of 1,3-Dibutyl-2-thiobarbituric acid via the base-catalyzed condensation of N,N'-dibutylthiourea and diethyl malonate. The causality behind the synthetic strategy and the rationale for each step in the protocol have been elucidated to provide a deeper scientific context. Furthermore, a comprehensive suite of characterization techniques, including IR, NMR, and Mass Spectrometry, has been outlined. The expected data from these analyses serve as a benchmark for researchers to validate the successful synthesis, purity, and structural integrity of the final product. By following this guide, scientists and professionals can confidently produce and verify this important chemical reagent for its various applications in analytical and medicinal chemistry.

References

-

Okuniewski, A., Dąbrowska, A., & Chojnacki, J. (2011). 1,3-Di-n-butylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o925. Available at: [Link]

-

Royal Society of Chemistry. (2024). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiobarbituric acid. PubChem. Retrieved from [Link]

-

Gundla, R., et al. (2018). Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia. (n.d.). N,N′-Di-n-butylthiourea. Retrieved from [Link]

-

Cheméo. (n.d.). N,N'-dibutylthiourea. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectra of pure barbituric acid (BA) and pure thiobarbituric acid (TBA). Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07966C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of 1,3-Dibutyl-2-thiobarbituric Acid

Introduction

1,3-Dibutyl-2-thiobarbituric acid (DBTBA) is a synthetic heterocyclic compound belonging to the thiobarbiturate class. It is characterized by a six-membered pyrimidine ring substituted with two butyl groups at the nitrogen atoms and a thiocarbonyl group at the 2-position. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest in analytical and medicinal chemistry. Its utility is largely dictated by its distinct spectroscopic properties, which are fundamental to its application as a derivatization reagent and a potential bioactive agent.[1]

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,3-Dibutyl-2-thiobarbituric acid, offering insights into its behavior under various spectroscopic techniques. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The foundational understanding of DBTBA's spectroscopic behavior begins with its molecular structure and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | [2] |

| Molecular Formula | C₁₂H₂₀N₂O₂S | [2] |

| Molecular Weight | 256.36 g/mol | [2] |

| Melting Point | 61-63 °C | [2] |

| Appearance | Off-white powder | [3] |

UV-Visible Spectroscopy

The electronic absorption spectrum of 1,3-Dibutyl-2-thiobarbituric acid is characterized by π–π* transitions within the heterocyclic ring, involving the sulfur and oxygen atoms.[4] The position and intensity of these absorption bands are influenced by the solvent polarity and the pH of the medium.

Spectral Characteristics in Aqueous Solution

In aqueous solutions, DBTBA exhibits distinct spectral changes depending on the pH, which correspond to its different protonation states.[4]

| Form | pH Range | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Cationic | > 9.5 M HCl | ~245 | Not specified | Protonation occurs on the oxygen atoms.[4] |

| Neutral (Keto form) | Acidic to Neutral | ~290 | Not specified | The predominant form in acidic and neutral solutions.[4] |

| Anionic | Alkaline (pH > 7) | ~315 | Not specified | Deprotonation of the active methylene group.[4] |

These pH-dependent shifts are a consequence of the tautomeric equilibria (keto-enol and thione-thiol) and the acid-base properties of the molecule. The free acid primarily exists in the keto-form and undergoes enolization in neutral aqueous solutions.[4]

Experimental Protocol for UV-Vis Analysis

The following protocol outlines a general procedure for obtaining the UV-Vis spectrum of 1,3-Dibutyl-2-thiobarbituric acid.

Materials:

-

1,3-Dibutyl-2-thiobarbituric acid

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, acetonitrile, or buffered aqueous solutions)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1,3-Dibutyl-2-thiobarbituric acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200 - 400 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution and place it in the reference beam of the spectrophotometer. Record the baseline.

-

Sample Measurement: Rinse the sample cuvette with the working solution and then fill it. Place the cuvette in the sample beam and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Fluorescence Spectroscopy

While 1,3-Dibutyl-2-thiobarbituric acid itself is not strongly fluorescent, its derivatives and adducts can exhibit significant fluorescence. This property is exploited in various analytical applications, particularly in the detection of aldehydes like malondialdehyde (MDA), a marker of lipid peroxidation.[4]

The reaction of 1,3-disubstituted-2-thiobarbituric acids with aldehydes under acidic conditions and heat leads to the formation of a fluorescent chromophore. For instance, the adduct of 1,3-diethyl-2-thiobarbituric acid with MDA is measured by spectrofluorometry.[4] This suggests a similar reactive and fluorescent potential for the 1,3-dibutyl derivative.

Experimental Protocol for Fluorescence Measurement of Adducts

This protocol describes a general method for the fluorometric determination of an aldehyde adduct of 1,3-Dibutyl-2-thiobarbituric acid.

Materials:

-

1,3-Dibutyl-2-thiobarbituric acid solution

-

Aldehyde-containing sample

-

Acid catalyst (e.g., trichloroacetic acid)

-

Heating block or water bath

-

Spectrofluorometer

Procedure:

-

Reaction Mixture: In a reaction tube, combine the sample containing the aldehyde, an acidic solution, and a solution of 1,3-Dibutyl-2-thiobarbituric acid.

-

Incubation: Heat the mixture at a specific temperature (e.g., 95 °C) for a defined period (e.g., 60 minutes) to allow for the formation of the fluorescent adduct.

-

Cooling and Extraction: Cool the reaction mixture to room temperature. The fluorescent adduct can be extracted into an organic solvent (e.g., n-butanol) to concentrate the fluorophore and reduce interference.

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the spectrofluorometer. These will be specific to the adduct formed.

-

Measure the fluorescence intensity of the extracted sample.

-

-

Quantification: Compare the fluorescence intensity of the sample to a standard curve prepared with known concentrations of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Dibutyl-2-thiobarbituric acid is expected to show signals corresponding to the butyl groups and the methylene protons of the pyrimidine ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 6H | -CH₃ (of butyl groups) |

| ~ 1.3 - 1.4 | Sextet | 4H | -CH₂-CH₃ (of butyl groups) |

| ~ 1.6 - 1.7 | Quintet | 4H | -N-CH₂-CH₂- (of butyl groups) |

| ~ 3.9 - 4.1 | Triplet | 4H | -N-CH₂- (of butyl groups) |

| ~ 3.7 | Singlet | 2H | -CO-CH₂-CO- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about each unique carbon environment in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13.5 | -CH₃ (of butyl groups) |

| ~ 20.0 | -CH₂-CH₃ (of butyl groups) |

| ~ 29.0 | -N-CH₂-CH₂- (of butyl groups) |

| ~ 48.0 | -N-CH₂- (of butyl groups) |

| ~ 40.0 | -CO-CH₂-CO- |

| ~ 160.0 | C=O |

| ~ 175.0 | C=S |

Experimental Protocol for NMR Analysis

Materials:

-

1,3-Dibutyl-2-thiobarbituric acid

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of 1,3-Dibutyl-2-thiobarbituric acid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra to the corresponding nuclei in the molecule.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 1,3-Dibutyl-2-thiobarbituric acid, which aids in its identification and structural confirmation. Electron ionization (EI) is a common technique for this purpose.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 256, corresponding to the molecular weight of the compound. The presence of a sulfur atom will also result in an M+2 peak with an intensity of approximately 4.4% relative to the M⁺ peak, which is characteristic of the natural abundance of the ³⁴S isotope.

-

Key Fragmentation Patterns: Fragmentation of the butyl chains is expected to be a prominent feature. Common fragments would include the loss of a butyl radical (C₄H₉•, m/z = 57), leading to a peak at m/z = 199, and subsequent fragmentations of the pyrimidine ring.

Experimental Protocol for Mass Spectrometry Analysis

Materials:

-

1,3-Dibutyl-2-thiobarbituric acid

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer (e.g., with an EI or ESI source)

Procedure:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a chromatography system, through the chromatographic column (e.g., GC-MS or LC-MS).

-

Ionization: The sample is ionized using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic properties of 1,3-Dibutyl-2-thiobarbituric acid are integral to its application in various scientific fields. A thorough understanding of its UV-Visible absorption, fluorescence potential upon derivatization, NMR chemical shifts, and mass spectrometric fragmentation is crucial for its effective use in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists working with this versatile compound.

References

-

ResearchGate. Acid–Base, Complexing and Spectral Properties of Thiobarbituric Acid and Its 1,3-Derivatives in Aqueous Solutions: Spectrophotometric and Quantum Chemical Approach. [Link]

-

ResearchGate. Normalized absorption (1, 3) and fl uorescence (2, 4) spectra of ThT... [Link]

-

RSC Publishing. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications. [Link]

-

MySkinRecipes. 1,3-Diethyl-2-thiobarbituric acid. [Link]

-

Science and Education Publishing. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. [Link]

-

TSI Journals. Detection and quantitative assay of 2-thiobarbituric acid from inert solid and solubilized samples by spectrometer. [Link]

-

PubChem. Thiobarbituric acid. [Link]

-

SIELC Technologies. 1,3-Diethyl-2-thiobarbituric acid. [Link]

-

Science and Education Publishing. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. [Link]

-

ResearchGate. Barbituric and thiobarbituric acids: A conformational and spectroscopic study. [Link]

-

Science and Education Publishing. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiobarbituric acid | C4H4N2O2S | CID 2723628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02821C [pubs.rsc.org]

- 6. 1,3-DIETHYL-2-THIOBARBITURIC ACID(5217-47-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Purity and Stability of 1,3-Dibutyl-2-thiobarbituric Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of 1,3-Dibutyl-2-thiobarbituric acid (DBTBA), a key intermediate and analytical reagent in pharmaceutical research and development. The document delves into the synthesis, purification, and characterization of DBTBA, with a strong emphasis on establishing and maintaining its purity and stability. Detailed experimental protocols, analytical methodologies, and discussions on potential impurities and degradation pathways are presented to equip researchers with the necessary knowledge for the confident application of this compound. This guide is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users in their research endeavors.

Introduction: The Significance of 1,3-Dibutyl-2-thiobarbituric Acid

1,3-Dibutyl-2-thiobarbituric acid, a derivative of thiobarbituric acid, is a versatile heterocyclic compound with significant applications in medicinal and analytical chemistry.[1] Its utility stems from the reactive methylene group and the thioamide functionality within its structure, making it a valuable building block for the synthesis of more complex molecules and a sensitive reagent for various analytical determinations.[1] In the realm of drug development, the purity and stability of such reagents are paramount, as they directly impact the reliability and reproducibility of experimental data, as well as the quality of synthesized active pharmaceutical ingredients (APIs).

Historically, thiobarbituric acid and its derivatives have been instrumental in the quantification of lipid peroxidation through the TBARS (Thiobarbituric Acid Reactive Substances) assay.[1] The introduction of N-alkyl substituents, such as the butyl groups in DBTBA, enhances its solubility in organic solvents and can modulate its reactivity, offering advantages in specific applications.[1] This guide will provide a detailed exploration of the crucial aspects of DBTBA's chemistry to ensure its effective and reliable use in a scientific setting.

Synthesis of 1,3-Dibutyl-2-thiobarbituric Acid: Pathways and Protocols

The synthesis of 1,3-Dibutyl-2-thiobarbituric acid can be approached through several synthetic routes. The most common and adaptable methods involve the condensation of a substituted thiourea with a malonic acid derivative or the direct N-alkylation of 2-thiobarbituric acid. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method A: Condensation of 1,3-Dibutylthiourea with Diethyl Malonate

This classical approach involves a base-catalyzed condensation reaction to form the heterocyclic ring.[2] The mechanism relies on the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbons of 1,3-dibutylthiourea, followed by cyclization and dehydration.

Experimental Protocol: Condensation Synthesis

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (2.2 equivalents) to anhydrous ethanol. The reaction is exothermic and should be handled with caution. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[2]

-

Reaction Assembly: To the freshly prepared sodium ethoxide solution, add 1,3-dibutylthiourea (1.0 equivalent) and diethyl malonate (1.0 equivalent).[2]

-

Condensation: Heat the reaction mixture to reflux (typically 80-85°C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify to pH 1-2 with concentrated hydrochloric acid. The crude 1,3-Dibutyl-2-thiobarbituric acid will precipitate out of the solution.[2]

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts. The crude product can then be purified by recrystallization.[2]

Method B: N-Alkylation of 2-Thiobarbituric Acid

An alternative route involves the direct alkylation of the nitrogen atoms of 2-thiobarbituric acid using an appropriate alkylating agent, such as butyl bromide. This method can offer better control over the introduction of the butyl groups.

Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiobarbituric acid (1.0 equivalent) in anhydrous ethanol. Add a strong base, such as sodium ethoxide (2.5 equivalents), to deprotonate the nitrogen atoms.[1]

-

Alkylation: To this solution, add butyl bromide (2.2 equivalents) dropwise at room temperature.[1]

-

Reaction: Heat the mixture to reflux (typically 80-85°C) and maintain for 6-8 hours, monitoring the reaction by TLC.[1]

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.

Sources

An In-depth Technical Guide to 1,3-Dibutyl-2-thiobarbituric Acid (CAS: 54443-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl-2-thiobarbituric acid (DBTA), a derivative of the heterocyclic compound thiobarbituric acid, is a molecule of significant interest in analytical chemistry and presents potential for broader applications in the biomedical field. Characterized by a six-membered ring containing two nitrogen atoms and a sulfur atom, with butyl groups substituted at the N1 and N3 positions, DBTA's chemical properties are influenced by its thioamide group and the active methylene bridge. This guide provides a comprehensive overview of its synthesis, chemical properties, established and potential applications, and the methodologies for its use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-Dibutyl-2-thiobarbituric acid is presented below.

| Property | Value | Source(s) |

| CAS Number | 54443-89-9 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₂S | [1] |

| Molecular Weight | 256.36 g/mol | [1] |

| Melting Point | 61-63°C | [1] |

| Boiling Point | 338.3°C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Appearance | Off-white powder | [2] |

| IUPAC Name | 1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | [1] |

| InChI Key | JNFBSDIDVPDZHB-UHFFFAOYSA-N | [1] |

| SMILES | CCCCN1C(=O)CC(=O)N(C1=S)CCCC | [1] |

Synthesis of 1,3-Dibutyl-2-thiobarbituric Acid

The primary route for the synthesis of 1,3-dialkyl-2-thiobarbituric acids is a condensation reaction. This involves the cyclization of a 1,3-dialkylthiourea with a malonic acid derivative, typically diethyl malonate, in the presence of a strong base catalyst such as sodium ethoxide.[2]

Core Synthesis Pathway

The synthesis of 1,3-Dibutyl-2-thiobarbituric acid follows a well-established two-step process, starting with the synthesis of the precursor 1,3-dibutylthiourea.

Caption: Synthesis pathway for 1,3-Dibutyl-2-thiobarbituric acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3-Dibutylthiourea

-

In a round-bottom flask, combine n-butylamine and carbon disulfide in the presence of a suitable catalyst, such as alumina.[3]

-

The reaction can be facilitated by microwave irradiation for a greener and more efficient synthesis.[3]

-

Alternatively, the reaction of n-butylamine with n-butylisothiocyanate can also yield 1,3-dibutylthiourea.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by recrystallization.

Step 2: Synthesis of 1,3-Dibutyl-2-thiobarbituric Acid

This protocol is adapted from the synthesis of 1,3-diethyl-2-thiobarbituric acid.[2]

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen). This reaction is exothermic and should be handled with caution.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 1,3-dibutylthiourea and diethyl malonate. A typical molar ratio is 1:1:2 for diethyl malonate:1,3-dibutylthiourea:sodium ethoxide.[2]

-

Condensation: Heat the reaction mixture to reflux with continuous stirring for several hours (typically 6-8 hours). Monitor the reaction's progress using TLC.[2]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[2]

-

Acidification and Precipitation: Dissolve the resulting residue in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2). A precipitate of crude 1,3-dibutyl-2-thiobarbituric acid will form.[2]

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.[2]

-

Drying: Dry the purified 1,3-Dibutyl-2-thiobarbituric acid in a vacuum oven to a constant weight.[2]

Analytical Characterization

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl group protons: a triplet for the terminal methyl (CH₃) group, two multiplets for the two methylene (CH₂) groups in the middle of the chain, and a triplet for the methylene (CH₂) group attached to the nitrogen. A singlet for the methylene protons of the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (C=O), the thiocarbonyl carbon (C=S), the methylene carbon of the pyrimidine ring, and the four distinct carbons of the butyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if any tautomers are present, though less likely with N-substitution), C-H stretching of the butyl groups and the pyrimidine ring, C=O stretching (carbonyl groups), and C=S stretching (thiocarbonyl group). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1,3-Dibutyl-2-thiobarbituric acid (256.36 g/mol ), along with fragmentation patterns characteristic of the loss of butyl groups and other fragments. |

Key Applications and Methodologies

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[4] Thiobarbituric acid and its derivatives react with MDA under acidic conditions and high temperatures to form a colored adduct that can be quantified spectrophotometrically.[4]

Mechanism of the TBARS Reaction:

Under acidic conditions and heat, one molecule of malondialdehyde (MDA) reacts with two molecules of a thiobarbituric acid derivative to form a fluorescent red adduct.[4]

Caption: Reaction of malondialdehyde with 1,3-Dibutyl-2-thiobarbituric acid.

Experimental Protocol: TBARS Assay

The following is a general protocol that can be adapted for use with 1,3-Dibutyl-2-thiobarbituric acid.

-

Sample Preparation: Prepare the biological sample (e.g., plasma, tissue homogenate) to be analyzed.

-

Reagent Preparation:

-

Prepare a solution of 1,3-Dibutyl-2-thiobarbituric acid in a suitable solvent (e.g., acetic acid).

-

Prepare an acidic solution (e.g., trichloroacetic acid or hydrochloric acid).

-

-

Reaction:

-

To the sample, add the acidic solution to precipitate proteins and release bound MDA.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add the 1,3-Dibutyl-2-thiobarbituric acid solution.

-

-

Incubation: Incubate the reaction mixture at a high temperature (e.g., 95-100°C) for a specified time (e.g., 60 minutes).[4]

-

Measurement: After cooling, measure the absorbance of the resulting pink-red solution at approximately 532 nm using a spectrophotometer.[4]

-

Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to a standard curve prepared using an MDA standard.

Detection of Nicotine and its Metabolites

1,3-Dialkyl-2-thiobarbituric acids are effective reagents for the determination of nicotine and its metabolites in biological fluids, which is valuable for distinguishing between smokers and non-smokers.[5] The reaction, known as the König reaction, involves the ring-opening of the thiobarbituric acid derivative by the cyanopyridinium salt of nicotine.[5][6]

Reaction with Nicotine:

The pyridine ring of nicotine is cleaved, and the resulting glutaconic aldehyde reacts with 1,3-dibutyl-2-thiobarbituric acid to form a colored polymethine dye.

Sources

- 1. 1,3-DIETHYL-2-THIOBARBITURIC ACID(5217-47-0) MS spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. High-performance liquid chromatographic determination of nicotine and its urinary metabolites via their 1,3-diethyl-2-thiobarbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analyst's Compass: A Technical Guide to Lipid Peroxidation Assessment Using 1,3-Dibutyl-2-Thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,3-Dibutyl-2-thiobarbituric acid (DBTBA) as a reagent for the detection of lipid peroxidation, a critical indicator of oxidative stress. We will navigate the foundational principles of the thiobarbituric acid reactive substances (TBARS) assay, elucidate the nuanced advantages of employing the N-dibutylated derivative of thiobarbituric acid, and provide actionable protocols for its implementation in your research.

I. The Specter of Oxidative Damage: Understanding Lipid Peroxidation

Lipid peroxidation is a deleterious cascade of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cellular membranes. Initiated by reactive oxygen species (ROS), this process generates a variety of harmful byproducts, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[1] The accumulation of these products can disrupt membrane integrity, inactivate enzymes, and trigger inflammatory responses, implicating lipid peroxidation in a spectrum of pathologies, from neurodegenerative diseases to cardiovascular conditions.[2] Consequently, the accurate measurement of lipid peroxidation is a cornerstone of research in toxicology, pharmacology, and clinical diagnostics.

II. The TBARS Assay: A Cornerstone of Lipid Peroxidation Measurement

The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most established and widely used methods for quantifying lipid peroxidation.[3] The assay hinges on the reaction of thiobarbituric acid (TBA) with MDA, a prominent secondary product of lipid peroxidation, under acidic conditions and high temperatures.[4] This reaction yields a pink chromogen, the MDA-(TBA)₂ adduct, which can be quantified spectrophotometrically at approximately 532 nm.[3]

While venerable, the traditional TBARS assay is not without its limitations. The primary critique lies in its lack of specificity; TBA can react with other aldehydes and biomolecules present in complex biological samples, leading to an overestimation of MDA levels.[5][6] This has led to the axiom that the assay measures "thiobarbituric acid reactive substances" rather than MDA exclusively.

III. The Emergence of a Superior Reagent: 1,3-Dibutyl-2-Thiobarbituric Acid (DBTBA)

To address the specificity and solubility challenges of the traditional TBARS assay, N-substituted derivatives of thiobarbituric acid have been investigated. 1,3-Dibutyl-2-thiobarbituric acid (DBTBA) is one such analog that offers significant advantages. The introduction of two n-butyl groups to the nitrogen atoms of the thiobarbituric acid molecule markedly alters its physicochemical properties.[7]

Key Advantages of DBTBA:

-

Enhanced Solubility: The butyl groups increase the hydrophobicity of the molecule, leading to improved solubility in organic solvents. This can facilitate the extraction of the MDA-DBTBA adduct from aqueous biological matrices, potentially reducing interferences and improving assay sensitivity.

-

Increased Stability: The N,N'-disubstituted structure of DBTBA confers greater stability compared to the parent TBA molecule.[7] This can lead to more consistent and reproducible results.

-

Potential for Improved Specificity: While direct comparative studies are limited, the altered electronic properties of the DBTBA molecule may influence its reactivity profile, potentially leading to a more specific interaction with MDA compared to other aldehydes.

-

Suitability for Fluorometric Detection: N-alkylated thiobarbituric acid derivatives, such as the similar compound 1,3-diethyl-2-thiobarbituric acid (DETBA), have been successfully employed in highly sensitive fluorometric assays. The MDA-DBTBA adduct is also expected to be fluorescent, offering a more sensitive detection method compared to traditional colorimetry.

IV. Mechanistic Insights: The Reaction of DBTBA with Malondialdehyde

The core of the assay is the nucleophilic addition of DBTBA to MDA. Under acidic conditions and heat, one molecule of MDA reacts with two molecules of DBTBA to form a stable, colored, and fluorescent adduct.

Caption: Reaction of Malondialdehyde with DBTBA.

V. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established TBARS methods and optimized for the use of DBTBA. Researchers should validate and potentially refine the protocol for their specific sample types and experimental conditions.

A. Reagent Preparation

| Reagent | Preparation | Storage |

| DBTBA Reagent | Prepare a 20 mM solution of 1,3-Dibutyl-2-thiobarbituric acid in a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO). | Prepare fresh before use. |

| Trichloroacetic Acid (TCA) | Prepare a 10% (w/v) solution of TCA in ultrapure water. | 4°C |

| Hydrochloric Acid (HCl) | 1 M solution in ultrapure water. | Room Temperature |

| Malondialdehyde (MDA) Standard | A stock solution of a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane (TMP), is prepared in ultrapure water. A working standard curve (e.g., 0-20 µM) is prepared by diluting the stock solution. TMP is hydrolyzed to MDA under acidic conditions during the assay. | Stock at -20°C, working standards fresh. |

| Butylated Hydroxytoluene (BHT) | Prepare a 2% (w/v) solution in ethanol. | 4°C, protected from light. |

B. Sample Preparation

Proper sample handling is paramount to prevent artefactual lipid peroxidation. All steps should be performed on ice.

-

Tissue Homogenates: Homogenize tissues in ice-cold buffer (e.g., phosphate-buffered saline) containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.

-

Cell Lysates: Lyse cells using sonication or a suitable lysis buffer on ice.

-

Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA for plasma). Centrifuge to separate plasma or allow to clot for serum collection.

C. Assay Procedure

Caption: Experimental workflow for the DBTBA-based TBARS assay.

Step-by-Step Method:

-

Protein Precipitation: To 100 µL of sample (or MDA standard) in a microcentrifuge tube, add 100 µL of 10% TCA.

-

Vortex and Incubate: Vortex the mixture vigorously and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Reaction Mixture: Carefully transfer 150 µL of the clear supernatant to a new tube. Add 150 µL of the 20 mM DBTBA reagent and 30 µL of 1 M HCl.

-

Incubation: Vortex the tubes and incubate in a heating block or water bath at 95-100°C for 60 minutes.

-

Cooling: After incubation, cool the tubes on ice for 10 minutes to stop the reaction.

-

Measurement:

-

Spectrophotometry: Transfer the solution to a cuvette or a 96-well plate and measure the absorbance at 532 nm.

-

Fluorometry: Transfer the solution to a suitable plate and measure the fluorescence with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 550 nm. A wavelength scan is recommended to determine the optimal excitation and emission maxima for the MDA-DBTBA adduct.

-

-

Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance or fluorescence readings to the standard curve generated from the MDA standards.

VI. Data Interpretation and Troubleshooting

A standard curve of known MDA concentrations versus absorbance or fluorescence should be linear. The concentration of MDA in the samples is then calculated from the linear regression equation of the standard curve.

Potential Issues and Solutions:

| Issue | Potential Cause | Solution |

| High background signal | Interfering substances in the sample matrix. | Include a sample blank (sample with all reagents except DBTBA). Consider extraction of the MDA-DBTBA adduct into an organic solvent like n-butanol. |

| Low sensitivity | Insufficient lipid peroxidation in the sample. | Concentrate the sample if possible. Switch to the more sensitive fluorometric detection method. |

| Poor reproducibility | Inconsistent sample handling, temperature fluctuations during incubation, or reagent instability. | Ensure consistent timing and temperature for all samples. Prepare fresh reagents, especially the DBTBA solution. |

VII. Concluding Remarks: A Refined Tool for Oxidative Stress Research

The use of 1,3-Dibutyl-2-thiobarbituric acid in the TBARS assay represents a significant methodological advancement for the assessment of lipid peroxidation. Its enhanced solubility and stability, coupled with the potential for increased specificity and the option for highly sensitive fluorometric detection, position DBTBA as a superior alternative to traditional thiobarbituric acid. By understanding the principles outlined in this guide and implementing the provided protocol with meticulous care, researchers and drug development professionals can achieve more accurate and reliable quantification of lipid peroxidation, thereby gaining deeper insights into the role of oxidative stress in health and disease.

VIII. References

-

Aguilar Diaz De Leon, J. S., & Borges, C. R. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of visualized experiments : JoVE, (159), 10.3791/61022.

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438.

-

Sachett, A., Gallas-Lopes, M., Benvenutti, R., Conterato, G. M. M., Herrmann, A., & Piato, A. (2020). Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue. protocols.io.

-

DiaComp. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io.

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ TBARS Assay Kit (MDA Quantitation). Retrieved from [Link]

-

Bird, R. P., & Draper, H. H. (1984). Comparative studies on different methods of malonaldehyde determination. Methods in enzymology, 105, 299–305.

-

Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free radical biology & medicine, 9(6), 515–540.

-

Grotto, D., Maria, L. S., Valentini, J., Paniz, C., Schmitt, G., Garcia, S. C., Pomblum, V. J., Rocha, J. B., & Farina, M. (2009). Importance of the lipid peroxidation biomarkers and methodological aspects FOR malondialdehyde quantification. Quimica nova, 32(1), 169-174.

-

Gonzalez, D. H., & Paulson, S. E. (2022). Quantification of Malondialdehyde in Atmospheric Aerosols: Application of the Thiobarbituric Acid Method. Aerosol and Air Quality Research, 22(4), 220037.

-

Lykkesfeldt, J. (2001). Determination of malondialdehyde as dithiobarbituric acid adduct in biological samples by HPLC with fluorescence detection: comparison with ultraviolet-visible spectrophotometry. Clinical chemistry, 47(9), 1725–1727.

-

Kosugi, H., Kojima, T., & Kikugawa, K. (1994). Fluorometric determination of a 1,3-diethyl-2-thiobarbituric acid-malondialdehyde adduct as an index of lipid peroxidation in plant materials. Bioscience, biotechnology, and biochemistry, 58(1), 14–17.

-

Draper, H. H., Squires, E. J., Mahmoodi, H., Wu, J., Agarwal, S., & Hadley, M. (1993). A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials. Free radical biology & medicine, 15(4), 353–363.

-

Jo, C., & Ahn, D. U. (1998). Fluorometric analysis of 2-thiobarbituric acid reactive substances in turkey. Poultry science, 77(3), 475–480.

-

Zeb, A., & Ullah, F. (2016). A simple spectrophotometric method for the determination of thiobarbituric acid reactive substances in fried fast foods. Journal of analytical methods in chemistry, 2016, 9412769.

-

Weitner, T., Kliček, F., Poljak, L., & Tišlarić, Z. (2016). Reaction of malondialdehyde (MDA) with 2 molecules of 2-thiobarbituric acid (TBA). ResearchGate.

-

Wikipedia. (n.d.). TBARS. Retrieved from [Link]

-

Hodges, D. M., DeLong, J. M., Forney, C. F., & Prange, R. K. (1999). Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds. Planta, 207(4), 604-611.

-

Dursun, A. D., Tahan, V., Süleyman, Z., & Öztürk, Ş. (2006). Comparison of serum malondialdehyde levels determined by two different methods in patients with COPD: HPLC or TBARS. Turkish Journal of Biochemistry, 31(2), 73-77.

-

Demirin, H., & Ozgonul, M. (2013). Comparison of two Methods for Malondialdehyde Measurement. ResearchGate.

-

Esterbauer, H., & Cheeseman, K. H. (1990). Determination of aldehydic lipid peroxidation products: malonaldehyde and 4-hydroxynonenal. Methods in enzymology, 186, 407–421.

Sources

- 1. redalyc.org [redalyc.org]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials (1993) | H. H. Draper | 855 Citations [scispace.com]

- 6. A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TBARS - Wikipedia [en.wikipedia.org]

Methodological & Application

Application and Protocol for the Determination of Thiobarbituric Acid Reactive Substances (TBARS) in Human Serum

Introduction: The Significance of Measuring Lipid Peroxidation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including cardiovascular diseases, neurodegenerative disorders, and diabetes. Lipid peroxidation is a primary manifestation of oxidative stress, where free radicals attack polyunsaturated fatty acids in cellular membranes, leading to a cascade of lipid degradation. Malondialdehyde (MDA) is a well-established, albeit not exclusive, biomarker of lipid peroxidation.[1][2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely adopted method for quantifying lipid peroxidation by measuring MDA levels in biological samples.[3]

This comprehensive guide provides a detailed application note and protocol for the TBARS assay in human serum. While the traditional TBARS assay utilizes thiobarbituric acid (TBA), this document will also delve into the use of a substituted derivative, 1,3-Dibutyl-2-thiobarbituric acid (DBTBA), as a potential refinement to the classic methodology, aiming for enhanced specificity and sensitivity.

Principle of the TBARS Assay: A Tale of Condensation and Color

The cornerstone of the TBARS assay is the reaction between MDA and two molecules of a thiobarbituric acid derivative under acidic conditions and elevated temperatures. This condensation reaction yields a colored and fluorescent adduct. In the case of the traditional assay, a pink-colored MDA-(TBA)₂ adduct is formed, which exhibits a maximum absorbance at approximately 532 nm.[4]

The use of substituted thiobarbituric acid derivatives, such as 1,3-Dibutyl-2-thiobarbituric acid (DBTBA), has been explored to enhance the analytical performance of the assay. The butyl groups in DBTBA increase the hydrophobicity of the reagent, which can facilitate the extraction of the MDA-adduct into an organic solvent, potentially reducing interferences from water-soluble components in the serum matrix.

Methodology: A Step-by-Step Guide to the TBARS Assay in Human Serum

This protocol is a robust starting point for the TBARS assay in human serum. It is imperative for researchers to perform their own validation to ensure the assay's performance in their specific laboratory setting.

Materials and Reagents

| Reagent | Preparation and Notes |

| Human Serum | Collect blood in serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles. |

| Thiobarbituric Acid (TBA) Reagent | Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid. Gentle heating may be necessary for complete dissolution. This reagent should be prepared fresh daily. |

| 1,3-Dibutyl-2-thiobarbituric acid (DBTBA) Reagent | The development of substituted thiobarbituric acid derivatives, including the dibutyl variant, represented a significant advancement in analytical chemistry methodologies.[5] Prepare a solution of DBTBA in an appropriate organic solvent (e.g., ethanol or methanol). The optimal concentration should be determined empirically through method validation. |

| Trichloroacetic Acid (TCA) | Prepare a 10% (w/v) solution of TCA in deionized water. Store at 4°C. |

| Malondialdehyde (MDA) Standard | A stable source of MDA, such as 1,1,3,3-tetramethoxypropane (TMP) or malondialdehyde tetrabutylammonium salt, should be used to prepare a standard curve.[6] A stock solution can be prepared in deionized water and serially diluted to generate working standards. |

| Butylated Hydroxytoluene (BHT) | Prepare a 2% (w/v) solution of BHT in ethanol. BHT is an antioxidant added to prevent ex vivo lipid peroxidation during sample processing and the assay itself. |

| Organic Solvent for Extraction | n-butanol or isobutanol. |

Experimental Protocol: The Classic TBA Approach

The following protocol outlines the traditional TBARS assay using TBA.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aaqr.org [aaqr.org]

Application Note & Protocol: Fluorometric TBARS Assay Using 1,3-Dibutyl-2-thiobarbituric acid (DBTBA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Advancing the Measurement of Lipid Peroxidation

Lipid peroxidation is a critical marker of oxidative stress, implicated in a wide array of cellular damage and pathological conditions.[1] Malondialdehyde (MDA) is a prominent and widely studied secondary product of lipid peroxidation, making its accurate quantification essential for research in numerous fields, including drug development and disease pathology.[1][2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring MDA.[3] This application note details a highly sensitive fluorometric TBARS assay protocol utilizing 1,3-Dibutyl-2-thiobarbituric acid (DBTBA), a derivative of the traditional 2-thiobarbituric acid (TBA), offering enhanced specificity and reliability.

The traditional TBARS assay, while widely used, can be influenced by interfering substances.[4][5] The use of DBTBA helps to mitigate some of these issues, providing a more robust method for quantifying lipid peroxidation. This guide provides a comprehensive overview of the assay's principles, a detailed protocol, and insights into data interpretation, designed to empower researchers to obtain accurate and reproducible results.

Principle of the Assay: The DBTBA-MDA Reaction

The core of this assay lies in the reaction between DBTBA and MDA under acidic conditions and high temperatures (90-100°C).[4][6] This reaction forms a stable, fluorescent adduct. The intensity of the fluorescence is directly proportional to the amount of MDA present in the sample. By measuring the fluorescence at an excitation wavelength of approximately 520-530 nm and an emission wavelength of around 550-553 nm, the concentration of MDA can be accurately determined by referencing a standard curve generated with a known concentration of MDA.[7][8]

The use of DBTBA offers advantages over the more traditional TBA reagent. The butyl groups in the DBTBA molecule increase its hydrophobicity, which can lead to improved reaction kinetics and reduced interference from water-soluble, non-MDA TBARS. This results in a more specific and sensitive assay for lipid peroxidation.

Experimental Workflow Overview

Caption: Experimental workflow for the fluorometric TBARS assay.

Materials and Reagents

| Reagent/Material | Specifications |

| 1,3-Dibutyl-2-thiobarbituric acid (DBTBA) | High purity |

| Malondialdehyde (MDA) standard | e.g., Malondialdehyde bis(dimethyl acetal) |

| Acetic Acid, Glacial | Reagent grade |

| Sodium Hydroxide (NaOH) | For pH adjustment |

| Trichloroacetic Acid (TCA) | For protein precipitation (optional) |

| Butylated Hydroxytoluene (BHT) | Antioxidant to prevent new lipid peroxidation |

| Microplate Reader | With fluorescence capabilities |

| Black 96-well or 384-well microplates | For fluorescence measurement |

| Centrifuge | Capable of 1600 x g |

| Water bath or heating block | Capable of 95-100°C |

| Glass tubes | For reaction |

Detailed Step-by-Step Protocol

1. Reagent Preparation

-

DBTBA Reagent: Prepare a solution of DBTBA in glacial acetic acid. The final concentration may need optimization but a common starting point is a 1% (w/v) solution. Gentle heating may be required to fully dissolve the DBTBA.

-

MDA Standard Stock Solution: If using malondialdehyde bis(dimethyl acetal), hydrolyze it to MDA by diluting it in a weak acid solution (e.g., 0.1 M HCl) and incubating at room temperature. Prepare a stock solution of a known concentration (e.g., 1 mM).

-

Working MDA Standards: Prepare a series of dilutions from the MDA stock solution to create a standard curve. A typical range would be from 0 to 10 µM.

-

TCA Solution (Optional): Prepare a 15% (w/v) trichloroacetic acid solution in water. This can be used to precipitate proteins from the sample prior to the assay.

-

BHT Solution: Prepare a stock solution of BHT in ethanol or another suitable solvent. This can be added to samples to prevent artefactual lipid peroxidation during sample processing.

2. Sample Preparation

-

Serum/Plasma: Collect blood and process to obtain serum or plasma.[4] Samples can be stored at -80°C if not used immediately.[7]

-

Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. The homogenate should be centrifuged to remove cellular debris, and the supernatant collected for the assay.

-

Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer. Centrifuge to remove insoluble material.

It is recommended to determine the protein concentration of the samples to normalize the TBARS values.

3. Assay Procedure

-

Pipette 100 µL of each standard and sample into appropriately labeled glass tubes.

-

Add 200 µL of the DBTBA reagent to each tube.

-

Add 20 µL of BHT solution to each tube to prevent further oxidation.

-

Vortex each tube briefly to ensure thorough mixing.

-

Incubate the tubes in a water bath or heating block at 95-100°C for 60 minutes.[7][9] This allows for the reaction between DBTBA and MDA to occur.

-

After incubation, immediately transfer the tubes to an ice bath to stop the reaction.[7]

-

Once cooled, centrifuge the tubes at 1600 x g for 10 minutes to pellet any precipitate.[7][9]

-

Carefully transfer 200 µL of the clear supernatant from each tube into a black 96-well microplate.

4. Fluorescence Measurement

-

Place the microplate into a fluorescence microplate reader.

-

Set the excitation wavelength to 530 nm and the emission wavelength to 550 nm.[4] Note that optimal wavelengths may vary slightly between instruments, so it is advisable to perform a wavelength scan to determine the optimal settings for your specific instrument and reagents. Other reported suitable wavelength pairs include 520 nm/550 nm and 532 nm/553 nm.[7][8]

-

Record the fluorescence intensity for each well.

Data Analysis and Interpretation

-

Standard Curve Generation: Subtract the fluorescence reading of the blank (0 µM MDA standard) from all other standard and sample readings. Plot the corrected fluorescence values of the MDA standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is indicated by an R² value > 0.99.[8]

-

Calculation of TBARS in Samples: Use the equation from the standard curve to calculate the concentration of MDA in your samples. The TBARS level is typically expressed as µM of MDA.

-

Normalization: To account for variations in sample concentration, it is recommended to normalize the TBARS values to the protein concentration of the sample, expressing the results as µmol of MDA per mg of protein.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating steps into your experimental design:

-

Spike and Recovery: Add a known amount of MDA standard to a subset of your samples before processing. The recovery of the spiked MDA should be within an acceptable range (e.g., 90-110%) to validate the accuracy of the assay in your specific sample matrix.

-

Intra- and Inter-Assay Variability: Run replicates of your samples within the same assay (intra-assay) and in different assays on different days (inter-assay) to assess the precision and reproducibility of your measurements. The coefficient of variation (CV) should ideally be less than 15%.

-

Linearity of Dilution: Dilute a high-concentration sample and ensure that the measured TBARS concentration is linear with the dilution factor. This confirms the absence of matrix effects that may interfere with the assay.

Causality Behind Experimental Choices

-

Acidic Conditions and Heat: The reaction between thiobarbituric acid derivatives and MDA requires an acidic environment and high temperatures to proceed efficiently and to hydrolyze lipid peroxides to release MDA.[4][10]

-

Use of BHT: The inclusion of an antioxidant like BHT is crucial to prevent the de novo formation of lipid peroxides during the heating step of the assay, which would lead to an overestimation of the initial TBARS levels.[5]

-

Fluorescence Detection: Fluorometric detection offers significantly higher sensitivity compared to colorimetric methods, making it ideal for samples with low levels of lipid peroxidation.[11][12]

-

Centrifugation: This step is essential to remove any precipitated proteins or other insoluble materials that could interfere with the fluorescence measurement by causing light scattering.[9]

Conclusion

The fluorometric TBARS assay using 1,3-Dibutyl-2-thiobarbituric acid provides a sensitive and specific method for the quantification of lipid peroxidation. By following the detailed protocol and incorporating the principles of self-validation, researchers can obtain reliable and reproducible data. This powerful tool is invaluable for investigating the role of oxidative stress in various biological and pathological processes, and for evaluating the efficacy of antioxidant therapies in drug development.

References

-

Bio-Techne. TBARS/Thiobarbituric Acid Reactive Substances Assay Kit (Fluorometric) NBP3-24538 Manual. Available from: [Link]

-

MaoRun. Technical Manual Thiobarbituric Acid Reactants (TBARS) Fluorometric Assay Kit. Available from: [Link]

-

Stockert, J. C., et al. (2020). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in Molecular Biology, 2187, 209-220. Available from: [Link]

-

Singh, N., et al. (2017). Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles. Methods in Molecular Biology, 1570, 205-217. Available from: [Link]

-

Poon, H. F., & Butterfield, D. A. (2005). Fluorometric and Colorimetric Assessment of Thiobarbituric Acid-Reactive Lipid Aldehydes in Biological Matrices. Methods in Molecular Biology, 299, 57-65. Available from: [Link]

-

Jo, C., & Ahn, D. U. (1998). Fluorometric analysis of 2-thiobarbituric acid reactive substances in turkey. Poultry Science, 77(3), 475-480. Available from: [Link]

-

Stockert, J. C., et al. (2021). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in Molecular Biology, 2275, 237-251. Available from: [Link]

-

Cayman Chemical. (2017). TBARS Assay Kit Booklet. Available from: [Link]

-

Cell Biolabs, Inc. OxiSelect™ TBARS Assay Kit (MDA Quantitation). Available from: [Link]

-

Esterbauer, H., & Slater, T. F. (1981). A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials. Free Radical Biology and Medicine, 1(1), 1-8. Available from: [Link]

-

Pap, E. H., et al. (2000). Oxidation kinetics of fluorescent membrane lipid peroxidation indicators. Free Radical Biology and Medicine, 29(3-4), 254-261. Available from: [Link]

-

Stockert, J. C. (2021). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in Molecular Biology. Available from: [Link]

-

Pérez, C., et al. (2016). A microplate adaptation of the thiobarbituric acid reactive substances assay to determine lipid peroxidation fluorometrically in small sample volumes. Acta Biológica Colombiana, 21(1), 223-228. Available from: [Link]

-

Grotto, D., et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (25), 1181. Available from: [Link]

-

Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 4(3), 483-507. Available from: [Link]

-

Zeb, A., & Ullah, F. (2016). A simple spectrophotometric method for the determination of thiobarbituric acid reactive substances in fried fast foods. Journal of Analytical Methods in Chemistry, 2016, 9412769. Available from: [Link]

-

Wikipedia. Thiobarbituric acid reactive substances. Available from: [Link]

-

Giera, M., et al. (2012). Evaluation of oxidative stress in biological samples using the thiobarbituric acid reactive substances assay. Methods in Molecular Biology, 901, 1-10. Available from: [Link]

-

Das, S., & Roychoudhury, A. (2014). Estimation of Malondialdehyde (MDA) by Thiobarbituric Acid (TBA) Assay. Bio-protocol, 4(21), e1274. Available from: [Link]

-

Gu, H., et al. (2017). Reaction of 2-thiobarbituric acid (2-TBA) with malondialdehyde (MDA), a biomarker of oxidative stress. Journal of Chromatography B, 1061-1062, 218-224. Available from: [Link]

-

Mariutti, L. R. B., & Bragagnolo, N. (2017). Lipid Peroxidation (TBARS) in Biological Samples. Methods in Molecular Biology, 1591, 1-8. Available from: [Link]

-

DeWitt, H. L., et al. (2019). Quantification of Malondialdehyde in Atmospheric Aerosols: Application of the Thiobarbituric Acid Method. Atmosphere, 10(12), 793. Available from: [Link]

-

Aubourg, S. P. (1993). Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance. International Journal of Food Science & Technology, 28(4), 323-335. Available from: [Link]

Sources

- 1. Estimation of Malondialdehyde (MDA) by Thiobarbituric Acid (TBA) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorometric and Colorimetric Assessment of Thiobarbituric Acid-Reactive Lipid Aldehydes in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]

- 3. TBARS - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. assaygenie.com [assaygenie.com]

- 8. redalyc.org [redalyc.org]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorometric analysis of 2-thiobarbituric acid reactive substances in turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Measuring Lipid Peroxidation: A Detailed Guide to Standard Curve Preparation for the TBARS Assay using 1,3-Dibutyl-2-thiobarbituric acid

Abstract